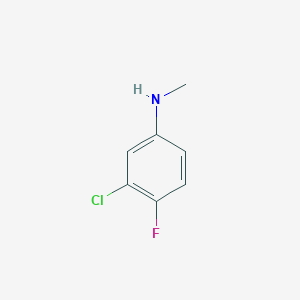

3-Chloro-4-fluoro-N-methylaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-fluoro-N-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClFN/c1-10-5-2-3-7(9)6(8)4-5/h2-4,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGXNONLCHGSBJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=C(C=C1)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Chloro 4 Fluoro N Methylaniline

N-Methylation Strategies

N-methylation strategies directly add a methyl group to the nitrogen atom of 3-chloro-4-fluoroaniline (B193440). This is a fundamental transformation in organic synthesis, often accomplished through nucleophilic substitution reactions.

In this approach, the nitrogen atom of the aniline (B41778) acts as a nucleophile, attacking an electrophilic methyl source. This reaction is a classic example of N-alkylation.

Methyl iodide is a commonly employed and highly effective reagent for the N-methylation of arylamines. nih.govsci-hub.se In this reaction, the lone pair of electrons on the nitrogen atom of 3-chloro-4-fluoroaniline attacks the electrophilic methyl carbon of methyl iodide. This results in the displacement of the iodide ion, which is an excellent leaving group, and the formation of a new carbon-nitrogen bond.

The reactivity of methyl iodide makes it a potent methylating agent. sci-hub.se However, a significant challenge in the N-methylation of primary anilines is the potential for over-alkylation. After the initial methylation, the resulting secondary amine can be more nucleophilic than the starting primary amine, leading to a second methylation to form a quaternary ammonium (B1175870) salt. Careful control of reaction conditions and stoichiometry is crucial to favor the desired mono-methylated product. While direct methylation of amides with methyl iodide can lead to a mixture of N- and O-alkylated products, the reaction with anilines selectively occurs at the nitrogen atom. scientificupdate.com

To facilitate the N-alkylation reaction and prevent the formation of the hydroiodide salt of the aniline, which would be unreactive, a base is typically added. The base deprotonates the nitrogen atom after the initial alkylation or neutralizes the hydrogen iodide (HI) formed, regenerating the neutral, nucleophilic amine.

Insoluble inorganic bases are particularly effective for this purpose. nih.gov Potassium carbonate (K₂CO₃) is a widely used base for such transformations. google.com It is sufficiently basic to neutralize the acid produced during the reaction without being so strong as to cause unwanted side reactions.

The choice of solvent is also critical. A polar aprotic solvent like N,N-dimethylformamide (DMF) is often preferred. nih.govgoogle.com DMF effectively dissolves the organic substrate and facilitates the nucleophilic substitution reaction. The combination of potassium carbonate as the base and DMF as the solvent provides a standard set of conditions for the N-methylation of arylamines using alkyl halides. google.com

| Component | Function | Example |

| Substrate | The molecule to be methylated | 3-Chloro-4-fluoroaniline |

| Methylating Agent | Source of the methyl group | Methyl Iodide (CH₃I) |

| Base | Neutralizes acid by-product | Potassium Carbonate (K₂CO₃) |

| Solvent | Reaction medium | N,N-Dimethylformamide (DMF) |

Reductive Amination Approaches

Reductive amination offers an alternative and highly versatile pathway to N-methylated amines. masterorganicchemistry.com This two-step, one-pot process involves the initial formation of an imine or enamine intermediate, which is then reduced to the target amine.

This method involves the reaction of 3-chloro-4-fluoroaniline with an aldehyde or ketone. masterorganicchemistry.com For the synthesis of an N-methyl derivative, formaldehyde (B43269) is the carbonyl compound of choice. eurekaselect.com The reaction begins with the nucleophilic attack of the primary amine on the carbonyl carbon of formaldehyde, leading to the formation of a hemiaminal intermediate. This intermediate then dehydrates to form an iminium ion, which is the species that undergoes reduction.

This approach is highly effective for the controlled mono-alkylation of primary amines, as the reaction conditions can be tuned to prevent over-methylation. masterorganicchemistry.com

The success of reductive amination hinges on the choice of reducing agent. The reducing agent must selectively reduce the iminium ion in the presence of the starting carbonyl compound. masterorganicchemistry.com Sodium borohydride (B1222165) (NaBH₄) is a common and effective reducing agent for this transformation. commonorganicchemistry.com It is typically added after sufficient time has been allowed for the formation of the imine. commonorganicchemistry.com

Other specialized borohydride reagents, such as sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), are also widely used because they are less reactive towards aldehydes and ketones but readily reduce the iminium intermediate. masterorganicchemistry.comcommonorganicchemistry.com This selectivity allows for all reactants to be combined in a single pot. While various reducing systems exist, the fundamental principle remains the in-situ reduction of the intermediate formed between the aniline and the carbonyl compound.

| Step | Process | Reactants | Intermediate |

| 1 | Imine Formation | 3-Chloro-4-fluoroaniline + Formaldehyde | Iminium Ion |

| 2 | Reduction | Iminium Ion + Reducing Agent (e.g., NaBH₄) | 3-Chloro-4-fluoro-N-methylaniline |

Selective Mono-N-Methylation Techniques

The direct methylation of 3-chloro-4-fluoroaniline presents a primary challenge in controlling the degree of alkylation to favor the formation of the mono-methylated product over the di-methylated byproduct.

Catalytic N-methylation using methanol (B129727) as a methylating agent is a promising green and atom-economical approach. This method avoids the use of more hazardous and expensive alkylating agents. The reaction typically involves the use of a catalyst to facilitate the transfer of the methyl group from methanol to the aniline. While specific catalysts for the N-methylation of 3-chloro-4-fluoroaniline with methanol are not extensively detailed in the provided results, the general principle is applied in broader amine synthesis.

Heterogeneous catalysts are advantageous due to their ease of separation and recyclability. Nickel-based catalysts, in particular, have been investigated for the reductive amination of aldehydes, a reaction type analogous to N-alkylation. For instance, nickel nanoparticles have been shown to catalyze the reductive amination of aldehydes using isopropanol (B130326) as a hydrogen source. organic-chemistry.org The mechanism for reductive amination on such catalysts involves the formation of an imine intermediate followed by its reduction. mdma.ch The selectivity towards mono-alkylation can be influenced by reaction conditions and the nature of the catalyst support. mdma.chnih.gov Metal species of varying sizes, from single atoms to nanoparticles, exhibit different catalytic behaviors, which can be tuned to optimize selectivity. nih.gov

Precursor Synthesis and Functional Group Transformations

The synthesis of the starting material, 3-chloro-4-fluoroaniline, is a critical step and has been well-established through various routes.

3-Chloro-4-fluoroaniline is a vital building block for numerous chemical products, including pharmaceuticals and pesticides. google.comchemicalbook.com Its synthesis is commonly achieved through the reduction of 3-chloro-4-fluoronitrobenzene (B104753). One patented method describes a high-yield process involving the hydrogenation of 3-chloro-4-fluoronitrobenzene using a 1% Pt/C catalyst. This reaction is conducted in a hydrogen atmosphere at a temperature of 50-100°C and a pressure of 0.1-5 MPa, resulting in a purity of over 99.5% and a yield exceeding 94%. google.com

Another approach starts from 3,4-dichloronitrobenzene (B32671), which undergoes a three-step reaction sequence: fluorine displacement, hydrogenation reduction, and salt formation to yield 3-chloro-4-fluoroaniline hydrochloride. google.com The reduction of the nitro group in this process can be carried out at normal temperature using hydrogen and a Pd-C catalyst. google.com

Table 1: Synthesis of 3-Chloro-4-fluoroaniline

| Starting Material | Reagents and Catalysts | Reaction Conditions | Product | Purity | Yield | Reference |

|---|---|---|---|---|---|---|

| 3-Chloro-4-fluoronitrobenzene | 1% Pt/C, H₂ | 50-100°C, 0.1-5 MPa | 3-Chloro-4-fluoroaniline | >99.5% | >94% | google.com |

| 3,4-Dichloronitrobenzene | 1. Fluoride salt 2. H₂, Pd-C 3. HCl | 1. Fluorine displacement 2. Normal temperature reduction 3. Salt formation | 3-Chloro-4-fluoroaniline hydrochloride | Stable | - | google.com |

Reductive amination is a powerful and widely used method for the synthesis of amines. researchgate.netbohrium.com This process involves the reaction of a carbonyl compound, such as an aldehyde or ketone, with an amine to form an imine, which is then reduced to the corresponding amine. organic-chemistry.orgmdma.ch

In the context of synthesizing N-methylated anilines, an intermediate carbaldehyde can be reacted with the primary aniline, followed by reduction. For example, a direct reductive amination of 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with 3-chloro-4-fluoroaniline has been described using NaBH₄/I₂ as the reducing agent in methanol at room temperature. researchgate.net While this example illustrates the general principle, for the specific synthesis of this compound, a simpler aldehyde like formaldehyde or a precursor would be used. The synthesis of (3-Chloro-4-fluorophenyl)(3-fluorophenyl)methanol, a related structure, involves the reaction of 3-chloro-4-fluorobenzaldehyde (B1582058) with a Grignard reagent, highlighting a route to a relevant carbaldehyde.

Reaction Optimization and Process Parameters

Optimizing reaction conditions is crucial for maximizing yield and purity while minimizing costs and environmental impact. For the synthesis of 3-chloro-4-methylaniline, a related compound, process parameters have been a focus of development. One method involves the chlorination of p-nitrotoluene followed by reduction. google.com Another optimized process for the same compound utilizes a two-component Pd-Fe/C catalyst for the hydrogenation of 2-chloro-4-nitrotoluene, achieving a 100% conversion rate and over 99.9% selectivity under optimized conditions of temperature (25-100°C) and hydrogen pressure (0.2-3.0 MPa). google.com These optimization principles, such as catalyst selection, solvent choice, temperature, and pressure control, are directly applicable to the synthesis of this compound to ensure an efficient and selective process.

Influence of Reaction Conditions on Synthetic Yields and Selectivity

The direct N-methylation of 3-chloro-4-fluoroaniline is a primary route to obtain this compound. The choice of catalyst and reaction conditions plays a pivotal role in the success of this transformation.

One reported method involves the use of a heterogeneous Ni/ZnAlOx catalyst for the N-methylation of anilines with methanol. While specific yield and detailed reaction conditions for 3-chloro-4-fluoroaniline were not provided in the primary text, the characterization of the product, this compound, was confirmed by ¹H NMR and mass spectrometry, indicating the viability of this catalytic system. rsc.org The general procedure for aniline methylation with this catalyst suggests that the reaction temperature and the nature of the base are critical parameters that would need optimization to maximize the yield and selectivity for this specific substrate. rsc.org

Another approach involves the use of dimethyl carbonate (DMC) as a methylating agent. Studies on various anilines have shown that zeolites, such as faujasite X- and Y-types, can effectively catalyze the mono-N-methylation. unive.it Operating temperatures in the range of 120–150 °C in an autoclave are typical. unive.it The selectivity for mono-methylation over dialkylation is a key advantage of this method. For instance, with other aniline substrates, selectivities for the mono-N-methyl derivative can be very high. unive.it The application of these conditions to 3-chloro-4-fluoroaniline would likely require similar optimization of temperature and catalyst choice to achieve high yields.

Continuous flow systems have also been explored for the selective N-monomethylation of primary anilines using dimethyl carbonate. mit.edu This methodology offers advantages in terms of safety and scalability. For other anilines, high temperatures (e.g., 250 °C) in a continuous flow reactor have been shown to produce the N-methylated product in good yields. mit.edu

The classic Eschweiler-Clarke reaction, which utilizes formic acid and formaldehyde, is another potential route. wikipedia.orgwhilesciencesleeps.com This method is known for producing tertiary amines from primary amines without the formation of quaternary ammonium salts. wikipedia.org However, the reaction conditions, typically near boiling in an aqueous solution, and the potential for side reactions would need to be carefully controlled for a substrate like 3-chloro-4-fluoroaniline. wikipedia.org

A patent mentions the use of this compound in the synthesis of substituted quinazoline (B50416) derivatives, but does not provide the synthetic method for the aniline itself. google.com

Below is an interactive data table summarizing the potential synthetic methodologies and key reaction parameters based on related reactions.

| Starting Material | Methylating Agent | Catalyst/Reagent | Solvent | Temperature (°C) | Pressure | Yield | Selectivity | Reference |

| 3-Chloro-4-fluoroaniline | Methanol | Ni/ZnAlOx | - | Not specified | Not specified | Not specified | Not specified | rsc.org |

| Anilines (general) | Dimethyl Carbonate | Zeolite X or Y | None (DMC as solvent) | 120-150 | Autoclave | High | High for mono-methylation | unive.it |

| Primary Anilines | Dimethyl Carbonate | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | N-Methyl-2-pyrrolidone (NMP) | 250 | Continuous Flow | Good | High for mono-methylation | mit.edu |

| Primary Amines | Formaldehyde, Formic Acid | None | Water | ~100 | Atmospheric | Good for tertiary amines | Stops at tertiary amine | wikipedia.orgwhilesciencesleeps.com |

Control of Byproduct Formation (e.g., Diarylation)

A significant challenge in the N-methylation of anilines is the potential for over-methylation to form the N,N-dimethylated product and other byproducts. In the context of reactions like the Ullmann condensation, which can be used to form C-N bonds, diarylation is a known side reaction. organic-chemistry.org

In the case of N-methylation using methylating agents, the formation of the tertiary amine, N,N-dimethyl-3-chloro-4-fluoroaniline, is the primary competing reaction. The selectivity towards the desired mono-methylated product is highly dependent on the reaction conditions and the nature of the catalyst and methylating agent.

Methods employing dimethyl carbonate (DMC) have shown high selectivity for mono-N-methylation. This is attributed to a proposed reaction mechanism involving the in-situ formation and subsequent methylation of a carbamate (B1207046) intermediate (ArNHCO₂CH₃). unive.it This intermediate is then believed to be more selectively methylated to the N-methylcarbamate [ArN(CH₃)CO₂CH₃] before yielding the mono-methylated amine. unive.it This pathway can effectively suppress the formation of the dialkylated byproduct.

The Eschweiler-Clarke reaction is inherently self-limiting and does not produce quaternary ammonium salts. wikipedia.org By carefully controlling the stoichiometry of formaldehyde and formic acid, it is possible to favor the formation of the secondary amine over the tertiary amine, although the formation of the tertiary amine is often more favorable. wikipedia.org

Catalytic systems, such as the Ni/ZnAlOx catalyst, would require careful optimization of parameters like temperature, pressure, and reaction time to maximize the selectivity for the mono-methylated product and minimize the formation of the N,N-dimethyl derivative. rsc.org

Development of Streamlined and Efficient Synthetic Protocols

The development of efficient and streamlined synthetic protocols for this compound is crucial for its industrial application. This involves considering factors such as the use of non-toxic reagents, catalyst recyclability, and the ease of product isolation.

The use of dimethyl carbonate (DMC) as a methylating agent is a significant step towards a "green" synthesis. unive.itmit.edupsu.edu DMC is an environmentally benign alternative to toxic methylating agents like methyl halides or dimethyl sulfate. unive.it When coupled with heterogeneous catalysts like zeolites, which can be recovered and reused, the process becomes more sustainable. unive.it Continuous flow methodologies using DMC further enhance safety and process control. mit.edu

The direct reductive N-methylation of 3-chloro-4-fluoroaniline using formic acid as both a C1 source and a reductant in the presence of a simple inorganic base has been reported for other anilines and presents a transition-metal-free and air-tolerant option. The scalability and applicability of this method to the specific substrate would need to be investigated.

Ultimately, the most efficient protocol will likely involve a catalytic one-pot reaction that utilizes environmentally friendly reagents, offers high yield and selectivity, and allows for straightforward purification of the final product.

Spectroscopic Elucidation of 3 Chloro 4 Fluoro N Methylaniline Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the carbon and hydrogen skeleton of a molecule. For 3-Chloro-4-fluoro-N-methylaniline, both ¹H and ¹³C NMR are essential for unambiguous identification and structural verification.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy offers critical information on the number, environment, and connectivity of protons within the this compound molecule. The spectrum is characterized by signals corresponding to the aromatic protons and the protons of the N-methyl group.

The aromatic region of the ¹H NMR spectrum of this compound is expected to display three distinct signals corresponding to the three protons on the benzene (B151609) ring. The positions of these signals (chemical shifts) are influenced by the electronic effects of the substituents: the electron-donating N-methylamino group and the electron-withdrawing chloro and fluoro groups.

The fluorine atom, being the most electronegative, will exert a significant influence on the adjacent protons, primarily through space (through-space coupling) and through bonds (scalar coupling). The proton ortho to the fluorine (at C-5) is expected to be a doublet of doublets due to coupling with the proton at C-6 and the fluorine atom. The proton at C-6, adjacent to the N-methylamino group, will also be influenced by the neighboring proton and will likely appear as a doublet. The proton at C-2, situated between the chloro and N-methylamino groups, will experience a different electronic environment and is expected to be a singlet or a narrowly split doublet.

A detailed analysis of the coupling constants (J-values) is crucial for the definitive assignment of these aromatic protons.

The N-methyl group provides a distinct and easily identifiable signal in the ¹H NMR spectrum. This signal is expected to appear as a singlet in the upfield region of the spectrum, typically between 2.8 and 3.0 ppm. The integration of this signal should correspond to three protons, confirming the presence of the methyl group. The chemical shift of the N-methyl protons can be influenced by the solvent and the electronic nature of the aromatic ring.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements the ¹H NMR data by providing information about the carbon framework of this compound. The spectrum will show distinct signals for each of the seven carbon atoms in the molecule.

The six aromatic carbons will resonate in the downfield region of the ¹³C NMR spectrum, typically between 100 and 160 ppm. The chemical shifts of these carbons are significantly affected by the attached substituents. The carbon atom bonded to the fluorine (C-4) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), resulting in a doublet. This large coupling is a characteristic feature and aids in the assignment of this carbon.

The other aromatic carbons will also show smaller carbon-fluorine couplings (²JCF, ³JCF, and ⁴JCF), which can further assist in their assignment. The carbon attached to the chlorine atom (C-3) and the carbon attached to the nitrogen atom (C-1) will also have characteristic chemical shifts based on the electronegativity and resonance effects of these substituents. The remaining aromatic carbons (C-2, C-5, and C-6) will appear as distinct signals, with their chemical shifts influenced by the cumulative effects of all substituents.

The carbon of the N-methyl group will appear as a single peak in the upfield region of the ¹³C NMR spectrum, typically around 30-40 ppm. The precise chemical shift provides confirmation of the N-methyl group's presence and its attachment to the nitrogen atom.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Applications for Structural Confirmation

Fluorine-19 NMR spectroscopy is a powerful tool for the structural analysis of fluorine-containing compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. wikipedia.org The chemical shift of the fluorine atom in this compound is highly sensitive to its electronic environment within the aromatic ring. The presence of both a chlorine atom and a methylamino group as substituents influences the electron density around the fluorine atom, resulting in a characteristic chemical shift.

The ¹⁹F NMR spectrum provides critical information for confirming the substitution pattern of the benzene ring. The chemical shift value for the fluorine atom is influenced by the electronic effects of the adjacent chloro and amino groups. alfa-chemistry.com Electron-donating groups typically cause an upfield shift, while electron-withdrawing groups lead to a downfield shift. alfa-chemistry.com In the case of this compound, the interplay of the electron-donating N-methylamino group and the electron-withdrawing chlorine atom, along with their positions relative to the fluorine atom, results in a distinct resonance in the ¹⁹F NMR spectrum, thereby confirming the specific isomeric structure.

Table 1: Predicted ¹⁹F NMR Data for this compound

| Parameter | Predicted Value | Reference Compound |

|---|

Note: The exact chemical shift can vary depending on the solvent and the specific reference standard used. However, the relative position of the signal provides conclusive structural evidence.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrational modes of its constituent functional groups. The presence of a chlorine atom attached to the aromatic ring gives rise to a C-Cl stretching vibration, which is typically observed in the 850-550 cm⁻¹ region. elixirpublishers.com The C-F stretching vibration for aromatic fluorides appears in the 1250-1000 cm⁻¹ range. orgchemboulder.com The C-N stretching vibration for aromatic amines is found between 1350 and 1200 cm⁻¹. msu.edu The precise positions of these bands can be influenced by the other substituents on the aromatic ring.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

|---|---|

| C-H (Aromatic) Stretch | 3100-3000 |

| C-N Stretch (Aromatic) | 1350-1200 msu.edu |

| C-F Stretch (Aromatic) | 1250-1000 orgchemboulder.com |

A crucial aspect of the structural confirmation of this compound is the verification of the N-methyl group. Primary aromatic amines exhibit two N-H stretching bands in the 3500-3300 cm⁻¹ region of the IR spectrum. msu.edu Secondary amines, such as this compound, which have one hydrogen atom on the nitrogen, show only a single, weaker N-H stretching band in a similar region. msu.edu However, the complete methylation to a tertiary amine would result in the disappearance of any N-H stretching bands. The IR spectrum of this compound, a secondary amine, is expected to show a single N-H stretch, distinguishing it from its primary aniline (B41778) precursor.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio of its ions.

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing the molecule to lose an electron and form a positively charged molecular ion (M⁺). The mass of this molecular ion corresponds to the molecular weight of the compound. For this compound (C₇H₇ClFN), the expected molecular ion peak would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The presence of chlorine is indicated by the isotopic pattern of the molecular ion peak, with an M+2 peak approximately one-third the intensity of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net This technique is invaluable for confirming the purity and identity of this compound. d-nb.info The gas chromatograph separates the components of a mixture, and the mass spectrometer provides a mass spectrum for each component as it elutes from the column. A single, sharp peak in the gas chromatogram indicates a high degree of purity. The mass spectrum of this peak can then be compared to a library of known spectra or analyzed to confirm that the molecular ion and fragmentation pattern are consistent with the structure of this compound. researchgate.net

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-Chloro-4-fluoroaniline (B193440) |

| Trichlorofluoromethane |

| 2-amino-4-chloro-5-fluorophenyl sulfate |

| 2-acetamido-4-chloro-5-fluorophenyl glucuronide |

| Toluene (B28343) |

| 1-octene |

| Aniline |

| 3-chloro-p-toluidine |

| N-methylaniline |

| 4-fluoroaniline |

| Benzaldehyde |

| Maleic anhydride |

| 3-aminophenylacetic acid |

| 2,6-dibromo-3-chloro-4-fluoroaniline |

| 3-chloro-4-methyl aniline |

| 2,4-dimethylaniline |

| 2,6-dimethylaniline |

| 3-chloroaniline |

| 4-chloroaniline |

| 3,4-dichloroaniline (B118046) |

| 3,5-dichloroaniline |

| 2,3-dimethylaniline |

| 2,5-dimethylaniline |

| 3,4-dimethylaniline |

| 2-methylaniline |

| 3-methylaniline |

| 4-methylaniline |

| ethylaniline |

| chloro-methyl-nitrobenzene |

| m-Chloroaniline |

| o-chloroaniline |

Reactivity and Mechanistic Investigations of 3 Chloro 4 Fluoro N Methylaniline

Electronic Effects of Halogen Substituents on Aromatic Reactivity

The presence of chlorine and fluorine atoms on the aniline (B41778) ring introduces competing electronic effects that significantly modulate its reactivity, particularly in electrophilic aromatic substitution reactions.

Inductive and Resonance Effects of Chlorine and Fluorine

Halogens exert two primary electronic effects on an aromatic ring: the inductive effect (-I) and the resonance effect (+R). libretexts.orgucalgary.ca The inductive effect is a through-bond polarization caused by the difference in electronegativity between the halogen and the carbon atom to which it is attached. libretexts.org Both chlorine and fluorine are highly electronegative, leading to a strong electron-withdrawing inductive effect that pulls electron density away from the benzene (B151609) ring. libretexts.orgvaia.com This effect, in isolation, deactivates the ring towards electrophilic attack. libretexts.orgquora.com

Conversely, the resonance effect involves the delocalization of lone pair electrons from the halogen into the π-system of the aromatic ring. libretexts.orgucalgary.ca This donation of electron density, termed a +R effect, increases the electron density at the ortho and para positions. stackexchange.com However, for halogens, the inductive effect is generally considered to be more dominant than the resonance effect. quora.commdpi.com This is a key distinction from substituents like hydroxyl (-OH) or amino (-NH2) groups, where the resonance effect typically outweighs the inductive effect. libretexts.orglibretexts.org

The balance between these two opposing effects is nuanced. While both chlorine and fluorine deactivate the ring inductively, the extent of their resonance donation differs. Fluorine's 2p orbitals have a size more comparable to carbon's 2p orbitals, leading to more effective orbital overlap and a stronger resonance effect compared to chlorine's 3p orbitals. stackexchange.com Despite fluorine's greater electronegativity and stronger inductive effect, its more efficient resonance donation can make fluorobenzene (B45895) more reactive towards electrophilic substitution than chlorobenzene. stackexchange.com

| Halogen Substituent | Inductive Effect (-I) | Resonance Effect (+R) | Overall Effect on Aromatic Ring |

|---|---|---|---|

| Fluorine (F) | Strongly electron-withdrawing | Weakly electron-donating (more effective overlap than Cl) | Deactivating, but ortho, para-directing |

| Chlorine (Cl) | Electron-withdrawing | Weakly electron-donating (less effective overlap than F) | Deactivating, but ortho, para-directing |

Influence on Aromatic Substitution Pathways

The positions of the substituents on 3-Chloro-4-fluoro-N-methylaniline create a specific reactivity map. The N-methylamino group at position 1 strongly activates positions 2, 4, and 6. However, position 4 is already occupied by the fluorine atom. The directing effects of the halogens at positions 3 and 4 further influence the substitution pattern. The fluorine at C4 directs to C3 and C5, while the chlorine at C3 directs to C2 and C4. The confluence of these directing effects suggests that electrophilic attack will preferentially occur at the positions ortho and para to the strongly activating N-methylamino group, with the precise outcome depending on the specific electrophile and reaction conditions.

Nucleophilic Reactivity of the Amine Moiety

The lone pair of electrons on the nitrogen atom of the N-methylamino group imparts nucleophilic character to the molecule, allowing it to participate in reactions where it acts as an electron-pair donor.

N-Arylation Reactions

N-arylation is a class of reactions that forms a new bond between a nitrogen atom and an aromatic ring. This is a common transformation in the synthesis of pharmaceuticals and other complex organic molecules.

This compound can act as a nucleophile in reactions with highly reactive electrophilic partners such as 4-chloroquinazolines. The quinazoline (B50416) ring system, particularly when substituted with an electron-withdrawing group and a good leaving group like chlorine at the 4-position, is susceptible to nucleophilic aromatic substitution.

Research has demonstrated the successful N-arylation of various substituted anilines and N-methylanilines with 4-chloroquinazolines. nih.govbeilstein-journals.org For instance, N-(3-chloro-4-fluorophenyl) moieties have been incorporated into quinazoline-based structures, which are scaffolds of interest for their potential biological activities. mdpi.comresearchgate.net The reaction typically proceeds by the nucleophilic attack of the secondary amine of this compound on the electron-deficient C4 carbon of the quinazoline ring, displacing the chloride ion and forming a new C-N bond. chemicalbook.comatlantis-press.com

Microwave-assisted synthesis has been shown to be an efficient method for this type of N-arylation, often leading to high yields in short reaction times. nih.govbeilstein-journals.org

The efficiency of N-arylation reactions is influenced by both the electronic and steric properties of the aniline derivative. The electron-withdrawing nature of the chlorine and fluorine atoms in this compound reduces the electron density on the nitrogen atom, thereby decreasing its nucleophilicity compared to an unsubstituted N-methylaniline.

The position of these halogen substituents is also critical. Studies on the N-arylation of various halo-substituted N-methylanilines with 4-chloroquinazolines have provided insights into these effects. For example, a comparison of the reactivity of 3-fluoro-N-methylaniline and 4-fluoro-N-methylaniline in these reactions showed that both isomers can be successfully arylated, with yields ranging from 70% to 84%. nih.gov This suggests that while the electron-withdrawing effect of the fluorine atom does impact reactivity, the reaction remains efficient.

In general, substituents at the ortho position of the aniline can introduce steric hindrance, potentially lowering the reaction rate and yield compared to meta or para isomers. nih.govresearchgate.net In the case of this compound, the chlorine atom is at the meta position relative to the amine, and the fluorine is at the para position. This arrangement minimizes direct steric clash at the reaction center, which is a favorable factor for N-arylation efficiency. Computational studies have also shown a direct correlation between the activation energy of the N-arylation and the electronic properties (nucleophilicity and electrophilicity) of the reacting partners. mdpi.com

| Aniline Derivative | Substituent Position(s) | Reported N-Arylation Yield with 4-Chloroquinazolines | Primary Influencing Factors |

|---|---|---|---|

| 3-Fluoro-N-methylaniline | meta | 70-84% nih.gov | Electronic deactivation by fluorine |

| 4-Fluoro-N-methylaniline | para | 70-84% nih.gov | Electronic deactivation by fluorine |

| 3-Bromo-N-methylaniline | meta | 72-73% nih.gov | Electronic deactivation by bromine |

| This compound | meta, para | N/A (Expected to be efficient due to lack of ortho-substituents) | Combined electronic deactivation by Cl and F; minimal steric hindrance |

Formation of Amides, Ureas, and Thioureas as Derivatives

The secondary amine functionality of this compound allows for its conversion into a variety of important derivatives, including amides, ureas, and thioureas. These transformations are fundamental in synthetic organic chemistry for the creation of new molecular entities with potential applications in various fields.

Amide Formation: Amides are typically synthesized from this compound by reacting it with an activated carboxylic acid derivative, such as an acyl chloride or an acid anhydride. A common method involves the direct condensation of a carboxylic acid with the aniline in the presence of a coupling agent. For instance, titanium tetrachloride (TiCl4) in pyridine (B92270) can facilitate this reaction, leading to the corresponding N-(3-chloro-4-fluorophenyl)-N-methylamide. nih.gov The reaction proceeds by activation of the carboxylic acid by the titanium reagent, followed by nucleophilic attack of the secondary amine. The use of activating agents like O-(benzotriazole-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) is also an effective strategy for forming the amide bond. scielo.br

Urea (B33335) Formation: The synthesis of ureas from this compound can be achieved through several routes. A primary method involves the reaction with an isocyanate. The nitrogen atom of the aniline acts as a nucleophile, attacking the electrophilic carbon of the isocyanate to form the urea linkage. Another approach utilizes phosgene (B1210022) or its safer equivalents, such as triphosgene (B27547) or N,N'-carbonyldiimidazole (CDI). nih.govasianpubs.org These reagents react with the aniline to form a reactive intermediate, which then reacts with another amine to yield the final urea product. A simple and efficient method for synthesizing N-substituted ureas involves the nucleophilic addition of amines to potassium isocyanate in water. rsc.org

Thiourea Formation: Thioureas, the sulfur analogs of ureas, are generally prepared by reacting this compound with an isothiocyanate. Similar to urea formation, the amine's nitrogen atom attacks the electrophilic carbon of the isothiocyanate. nih.gov Alternative methods include the use of thiophosgene (B130339) or its derivatives. mdpi.com A straightforward synthesis involves the condensation of amines with carbon disulfide in an aqueous medium. organic-chemistry.org

The following table summarizes the general reaction schemes for the formation of these derivatives:

| Derivative | Reagent 1 | Reagent 2 | General Product Structure |

| Amide | This compound | Acyl Chloride (R-COCl) | N-(3-chloro-4-fluorophenyl)-N-methylacetamide |

| Urea | This compound | Isocyanate (R-NCO) | 1-(3-chloro-4-fluorophenyl)-1-methyl-3-alkylurea |

| Thiourea | This compound | Isothiocyanate (R-NCS) | 1-(3-chloro-4-fluorophenyl)-1-methyl-3-alkylthiourea |

Mechanistic Pathways of Key Transformations

Understanding the mechanistic pathways of reactions involving this compound is crucial for optimizing reaction conditions and controlling product outcomes. This section explores the mechanisms of reductive amination and intramolecular C-H amination.

Exploration of Reductive Amination Reaction Mechanisms

Reductive amination is a powerful method for forming C-N bonds and is a key transformation for amines like this compound. researchgate.net The process involves the reaction of the amine with a carbonyl compound (an aldehyde or ketone) to form an iminium ion, which is then reduced to a more substituted amine. masterorganicchemistry.comwikipedia.org

The mechanism proceeds in two main steps:

Iminium Ion Formation: The secondary amine, this compound, reacts with the carbonyl compound under neutral or weakly acidic conditions. The nitrogen atom nucleophilically attacks the carbonyl carbon, leading to the formation of a hemiaminal intermediate. This intermediate then undergoes dehydration to form a substituted iminium ion.

Reduction: The resulting iminium ion is a reactive electrophile that is subsequently reduced by a reducing agent present in the reaction mixture. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). masterorganicchemistry.comcommonorganicchemistry.com Sodium cyanoborohydride is particularly useful as it is selective for the iminium ion over the starting carbonyl compound. masterorganicchemistry.com

Mechanistic Studies of Intramolecular C-H Amination with Related Amides

Intramolecular C-H amination is an advanced synthetic strategy that allows for the formation of heterocyclic structures by creating a C-N bond through the functionalization of a typically unreactive C-H bond within the same molecule. For amides derived from this compound, this transformation can lead to the synthesis of valuable heterocyclic scaffolds.

These reactions are typically mediated by transition metal catalysts, such as those based on rhodium (Rh), palladium (Pd), or iridium (Ir). nih.govnih.gov The amide group often acts as a directing group, positioning the metal catalyst in proximity to a specific C-H bond. rsc.org

A general mechanistic cycle for a rhodium-catalyzed intramolecular C-H amination can be described as follows:

C-H Activation: The catalyst, often a cationic rhodium(III) complex, coordinates to the directing group (the amide). This brings the metal center close to a C-H bond on the aromatic ring, facilitating its cleavage via a concerted metalation-deprotonation or an electrophilic aromatic substitution pathway. nih.govnih.gov This step forms a rhodacycle intermediate.

Amido Transfer/Reductive Elimination: The nitrogen atom of the amide then displaces a ligand on the metal center. This is followed by reductive elimination, where the C-N bond is formed, and the active catalyst is regenerated.

The specific regioselectivity of the C-H amination is highly dependent on the structure of the substrate and the nature of the catalyst and ligands used.

Role of Catalysts in Directing Reaction Selectivity and Rate

Catalysts play a pivotal role in modern organic synthesis, and their influence is particularly evident in reactions involving substituted anilines and their derivatives. In the context of transformations of this compound and its related amides, catalysts are essential for controlling both the rate of reaction and the selectivity towards a desired product.

Rate Enhancement: Catalysts provide an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate. In reductive amination, while not always catalytic, the use of Lewis acids can accelerate the formation of the iminium ion intermediate, especially with less reactive carbonyl compounds. commonorganicchemistry.com In C-H amination reactions, the choice of metal catalyst and its ligand sphere can dramatically affect the rate of the catalytic cycle. For example, certain rhodium(III) complexes have been shown to be highly efficient in C-H amination reactions. nih.gov

Selectivity Control: One of the most significant roles of catalysts is to direct the selectivity of a reaction.

Regioselectivity: In intramolecular C-H amination of amides derived from this compound, the catalyst, in conjunction with the directing amide group, determines which C-H bond is functionalized. Different metal catalysts can exhibit different preferences. For instance, rhodium and iridium catalysts have been shown to direct functionalization to different positions on an indole (B1671886) ring system. nih.gov

Chemoselectivity: In reductive amination, a selective reducing agent like sodium cyanoborohydride is often used to preferentially reduce the iminium ion over the starting aldehyde or ketone. masterorganicchemistry.com In more complex molecules with multiple reactive sites, a catalyst can be chosen to favor reaction at one site over others.

The following table provides a conceptual overview of how different catalysts can influence reaction outcomes:

| Reaction Type | Catalyst System | Role of Catalyst | Outcome |

| Reductive Amination | NaBH3CN | Selective reducing agent | Preferential reduction of iminium ion masterorganicchemistry.com |

| Intramolecular C-H Amination | [Rh(Cp*)Cl2]2 | C-H activation and directing group coordination | Formation of specific heterocyclic product nih.gov |

| Intramolecular C-H Amination | Ir(III)/Ag(I) | Alters site selectivity | Functionalization at a different position compared to Rh(I) nih.gov |

Computational Chemistry Studies on 3 Chloro 4 Fluoro N Methylaniline and Its Reactions

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. mdpi.com This method is favored for its balance of accuracy and computational cost, making it suitable for a wide range of applications, from geometry optimization to the prediction of spectroscopic properties. DFT calculations, particularly using hybrid functionals like B3LYP, have been shown to be effective for characterizing substituted anilines and related aromatic compounds. researchgate.net

Geometric Optimization and Conformational Analysis

Before molecular properties can be accurately calculated, the most stable three-dimensional structure of the molecule must be determined. This process, known as geometric optimization, involves finding the minimum energy arrangement of the atoms on the potential energy surface. For 3-Chloro-4-fluoro-N-methylaniline, this optimization is typically performed using DFT methods, such as B3LYP, often paired with a basis set like 6-311++G(d,p). researchgate.net

A key structural feature of this compound is the presence of the N-methyl group, which can rotate relative to the phenyl ring. This rotation gives rise to different conformers, or rotamers. Computational studies on the related molecule, 3-fluoro-N-methylaniline, have investigated two primary conformers: a cis form, where the N-H bond is oriented toward the fluorine atom, and a trans form, where it is oriented away. The relative stability of these conformers is determined by calculating their optimized energies. Analysis of these structures can reveal long-range interactions "through bond" between the substituents that influence their stability.

Geometric optimization provides precise values for bond lengths, bond angles, and dihedral angles. For example, in a study of the related 3-chloro-4-methyl aniline (B41778), DFT calculations were used to determine these parameters, which were then compared with experimental data for similar molecules to validate the computational model.

Table 1: Representative Calculated Geometric Parameters for Substituted Anilines Note: This table is illustrative, based on typical results for similar molecules, as specific published data for this compound is not available.

| Parameter | Typical Calculated Value | Methodology Reference |

|---|---|---|

| C-N Bond Length | ~1.40 Å | DFT/B3LYP |

| C-Cl Bond Length | ~1.74 Å | DFT/B3LYP |

| C-F Bond Length | ~1.35 Å | DFT/B3LYP |

| C-N-C (methyl) Angle | ~120° | DFT/B3LYP |

Calculation of Electronic Structure Parameters (e.g., Hammett Constants, Frontier Orbitals)

DFT is a powerful method for probing the electronic properties of a molecule. Key parameters that can be calculated include the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO (Egap) is a critical indicator of molecular stability and reactivity. acs.org A smaller gap generally suggests that the molecule is more easily excitable and more chemically reactive.

The spatial distribution of these orbitals can also be visualized. For an aniline derivative, the HOMO is typically localized on the phenyl ring and the nitrogen atom, reflecting the regions from which an electron is most easily donated (nucleophilic character). The LUMO is usually distributed over the aromatic ring, indicating the regions most susceptible to accepting an electron (electrophilic attack).

Furthermore, DFT calculations can generate molecular electrostatic potential (MEP) maps. These maps illustrate the charge distribution across the molecule, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. For this compound, the MEP would show negative potential around the nitrogen and fluorine atoms, identifying them as sites for electrophilic attack, while the hydrogen atoms of the amine and methyl groups would show positive potential.

While Hammett constants are typically determined experimentally, computational methods can be used to calculate substituent effects on the electronic structure, which correlate with these constants. The presence of the electron-withdrawing chlorine and fluorine atoms, along with the electron-donating N-methyl group, creates a complex electronic environment on the aromatic ring that can be quantified through calculated atomic charges and dipole moments.

Table 2: Calculated Electronic Properties for a Representative Substituted Aniline Note: This table is illustrative of parameters obtained through DFT calculations.

| Electronic Parameter | Typical Calculated Value | Significance |

|---|---|---|

| EHOMO | ~ -5.5 eV | Energy of the highest occupied molecular orbital; relates to ionization potential. |

| ELUMO | ~ -0.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |

| HOMO-LUMO Gap | ~ 5.0 eV | Indicates chemical reactivity and stability. acs.org |

| Dipole Moment | ~ 2-3 Debye | Measures the overall polarity of the molecule. |

Prediction and Assignment of Vibrational Spectra

Computational methods are invaluable for interpreting experimental vibrational spectra, such as those from Fourier-transform infrared (FT-IR) and Raman spectroscopy. DFT calculations can predict the vibrational frequencies and intensities of a molecule's normal modes. researchgate.net By comparing the calculated spectrum with the experimental one, each observed peak can be assigned to a specific atomic motion, such as a bond stretch, bend, or ring deformation.

For this compound, a complete assignment of its vibrational modes can be achieved. Studies on analogous molecules like 4-chloro-N-methylaniline and 3-fluoro-N-methylaniline have shown excellent agreement between experimental spectra and frequencies calculated using the B3LYP method. researchgate.net Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation, so they are typically multiplied by a scaling factor (around 0.96) to improve the match.

Key vibrational modes for this molecule would include:

N-H Stretching: A prominent band, typically in the 3400-3500 cm⁻¹ region.

C-H Stretching: Aromatic and methyl C-H stretches, usually found between 2900 and 3100 cm⁻¹.

N-H Bending: An in-plane bending mode often observed near 1600 cm⁻¹. researchgate.net

C-C Ring Stretching: Vibrations within the aromatic ring, appearing in the 1400-1600 cm⁻¹ range.

C-F and C-Cl Stretching: These modes are highly sensitive to their position on the ring and are expected at lower frequencies.

The analysis of these vibrational frequencies can also provide insights into substituent effects. For instance, the position and intensity of the N-H and C-H stretching modes can be influenced by the electronic interactions between the substituents and the aromatic ring.

Molecular Dynamics Simulations

While DFT calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule. MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe molecular motions, conformational changes, and interactions with the environment (such as a solvent) over time.

For this compound, no specific MD simulation studies have been published. However, the technique would be highly applicable for several purposes:

Conformational Dynamics: MD simulations could explore the rotational dynamics of the N-methyl group, providing information on the energy barriers between different conformers and the timescale of their interconversion.

Solvation Effects: By simulating the molecule in a box of solvent molecules (e.g., water or an organic solvent), MD can reveal detailed information about the structure of the solvation shell and the strength of hydrogen bonding between the aniline's N-H group and solvent molecules.

Transport Properties: Simulations could be used to predict properties like the diffusion coefficient of the molecule in various media.

MD simulations have been used to study how small molecules can induce conformational shifts in larger biomolecules and to understand intermolecular interactions, demonstrating the power of this technique to probe dynamic processes. researchgate.netresearchgate.net

Reaction Pathway Modeling and Transition State Analysis

Understanding how a molecule reacts is fundamental to chemistry. Computational chemistry offers powerful tools to model reaction pathways and analyze the high-energy transition states that govern reaction rates.

Elucidation of Reaction Mechanisms via Computational Approaches

Computational methods, particularly DFT, are widely used to elucidate reaction mechanisms. This involves mapping the potential energy surface of a reaction to identify the lowest-energy path from reactants to products. A key part of this process is locating the transition state (TS), which is a first-order saddle point on the energy surface. The energy difference between the reactants and the transition state is the activation energy (ΔG‡), which determines the reaction rate.

For reactions involving this compound, such as N-alkylation, electrophilic aromatic substitution, or oxidation, computational modeling can provide critical insights. For example, a computational study on the reaction of 4-methyl aniline with hydroxyl radicals used DFT (M06-2X method) and transition state theory to determine the reaction mechanism and calculate rate coefficients. mdpi.com The study identified the primary reaction pathways, which involved hydrogen abstraction from the amine group and radical addition to the aromatic ring.

Similarly, DFT calculations have been used to investigate the N-methylation of anilines on catalyst surfaces, successfully explaining the synergistic effects of different metals and delineating the catalytic activities. These studies showcase how computational modeling can:

Identify Intermediates and Transition States: All stationary points along a reaction coordinate can be located and characterized.

Calculate Activation Barriers: The energy of each transition state is calculated to predict which reaction pathway is kinetically favored.

By combining these computational approaches, a detailed, step-by-step picture of a chemical reaction can be constructed, providing a level of mechanistic detail that is often difficult to obtain through experimental means alone.

Prediction of Reactivity and Selectivity in Organic Transformations

The prediction of reactivity and selectivity in organic transformations involving this compound can be approached by analyzing its electronic structure and the properties derived from it. Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations, are employed to determine key descriptors that govern the molecule's reactivity.

One of the fundamental aspects of predicting reactivity is the analysis of the frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity). For this compound, the nitrogen atom of the N-methylamino group is expected to be the primary site of nucleophilic character, significantly influencing the HOMO energy and its spatial distribution.

In electrophilic aromatic substitution reactions, the regioselectivity is determined by the positions on the aromatic ring that are most susceptible to attack by an electrophile. This can be predicted by calculating the distribution of electron density and the Fukui functions, which indicate the change in electron density at a particular point when an electron is added or removed. For this compound, the activating and ortho-, para-directing N-methylamino group, along with the deactivating and ortho-, para-directing chloro and fluoro substituents, will create a complex pattern of reactivity. Computational models can precisely quantify the activation or deactivation of each ring position, thus predicting the most likely sites for substitution.

Similarly, in nucleophilic aromatic substitution reactions, the LUMO distribution and atomic charges on the ring carbons are critical. The electron-withdrawing nature of the chlorine and fluorine atoms makes the aromatic ring susceptible to nucleophilic attack, particularly at the positions ortho and para to these halogens. Computational studies can model the potential energy surface of the reaction, identifying the most favorable pathway and the structure of the Meisenheimer complex intermediate.

The table below illustrates how computational parameters can be used to predict the reactivity and selectivity of substituted anilines in common organic reactions, principles that are directly applicable to this compound.

| Reaction Type | Key Computational Parameters | Predicted Outcome for this compound |

| Electrophilic Aromatic Substitution | HOMO energy and distribution, Fukui functions (f⁻), Calculated atomic charges | The N-methylamino group will strongly activate the ring, directing electrophiles primarily to the ortho and para positions relative to it. The chloro and fluoro substituents will have a deactivating but ortho-, para-directing influence, leading to a complex regioselectivity profile that can be resolved computationally. |

| Nucleophilic Aromatic Substitution | LUMO energy and distribution, Fukui functions (f⁺), Calculated partial atomic charges on ring carbons | The electron-withdrawing chloro and fluoro groups will make the ring susceptible to nucleophilic attack, particularly at the carbon atoms to which they are attached. Computational analysis of the reaction pathway can determine the most likely substitution product. |

| N-Alkylation/N-Acylation | HOMO energy, Charge on the nitrogen atom | The nitrogen atom of the N-methylamino group is the primary nucleophilic center, readily undergoing alkylation or acylation. The energy of the HOMO and the calculated charge on the nitrogen can be correlated with the reaction rate. |

Theoretical Investigations of Substituent Effects on Chemical Properties

The chemical properties of this compound are significantly influenced by the electronic effects of its three substituents: the N-methylamino group, the chlorine atom, and the fluorine atom. Theoretical investigations using computational chemistry provide a quantitative understanding of these substituent effects on the molecule's geometry, electronic structure, and reactivity.

Furthermore, theoretical studies can probe the impact of substituents on the geometry of the aniline core. For example, the C-N bond length and the pyramidalization at the nitrogen atom can be influenced by the electronic nature of the ring substituents. Electron-donating groups tend to increase the C-N bond's double bond character, leading to a more planar geometry around the nitrogen, while electron-withdrawing groups have the opposite effect.

The following table summarizes the expected effects of the substituents in this compound on various chemical properties, based on established principles from computational studies on substituted anilines. acs.org

| Property | Effect of -N(CH₃)H Group | Effect of -Cl and -F Groups | Combined Effect on this compound |

| Electron Density on Aromatic Ring | Increases (activating) | Decreases (deactivating) | Overall, the ring is activated, but with significant polarization due to the halogens. |

| Basicity (pKa of Conjugate Acid) | Increases | Decreases | The basicity will be lower than that of N-methylaniline but likely higher than that of 3,4-dichloroaniline (B118046) due to the competing effects. |

| C-N Bond Length | Decreases (more double bond character) | Increases (less double bond character) | The final bond length will be a result of the balance between these opposing effects, predictable through geometry optimization calculations. |

| HOMO Energy | Increases | Decreases | The HOMO energy will be higher than in unsubstituted aniline, indicating greater nucleophilicity, but lower than in N-methylaniline itself. |

| LUMO Energy | Increases | Decreases | The LUMO energy will be lowered by the halogens, increasing the molecule's susceptibility to nucleophilic attack compared to N-methylaniline. |

Synthesis and Characterization of Derivatives and Analogues of 3 Chloro 4 Fluoro N Methylaniline

Design Principles for Novel Derivatives Based on Structural Modifications

The design of new derivatives of 3-chloro-4-fluoro-N-methylaniline is guided by the electronic properties and steric influences of its constituent functional groups. The chlorine atom at the 3-position and the fluorine atom at the 4-position are both electron-withdrawing groups, which deactivate the benzene (B151609) ring towards electrophilic aromatic substitution. However, they are also ortho, para-directing. oneonta.edulibretexts.orgmakingmolecules.com In contrast, the N-methylamino group at the 1-position is a strongly activating, ortho, para-directing group. oneonta.edu

This combination of opposing electronic effects creates a unique reactivity profile. The activating N-methylamino group will dominate the directing effects for electrophilic substitution, favoring the positions ortho and para to it (positions 2, 6, and 4). However, the 4-position is already occupied by a fluorine atom. Therefore, electrophilic attack is most likely to occur at the 2- and 6-positions. The steric hindrance from the adjacent N-methylamino and chloro groups will also play a role in determining the regioselectivity of the reaction.

Functionalization at the Nitrogen Atom

The secondary amine functionality of this compound is a key site for derivatization, allowing for the introduction of a wide range of substituents through N-alkylation and acylation reactions.

Synthesis of Tertiary Amine Derivatives

The conversion of the secondary amine of this compound to a tertiary amine can be achieved through various N-alkylation methods. While specific examples starting from this exact compound are not extensively documented in the reviewed literature, general and well-established synthetic protocols can be applied.

One common approach involves the reaction with alkyl halides. For instance, treatment of this compound with an alkyl halide, such as methyl iodide or benzyl (B1604629) bromide, in the presence of a suitable base would be expected to yield the corresponding tertiary amine. The base, such as potassium carbonate or a non-nucleophilic organic base like diisopropylethylamine (DIPEA), is necessary to neutralize the hydrohalic acid byproduct.

Catalytic methods also offer an efficient route to tertiary amines. For example, the use of ruthenium or iridium catalysts can facilitate the N-alkylation of secondary amines with alcohols. organic-chemistry.orgnih.gov This "hydrogen-borrowing" methodology provides a greener alternative to the use of alkyl halides.

A recent study detailed the selective mono-N-methylation of 3-chloro-4-fluoroaniline (B193440) to produce this compound using a heterogeneous Ni/ZnAlOx catalyst with methanol (B129727) as the methylating agent. rsc.org Further alkylation of the resulting secondary amine under similar or modified conditions could potentially lead to the desired tertiary amine.

It is also worth noting that N-dealkylation methods, such as the use of chloroformate reagents, can be employed to remove an alkyl group from a tertiary amine, which can be a useful strategy in multi-step syntheses. nih.gov

Formation of Substituted Amides and Related Nitrogen-Containing Linkages

The acylation of this compound to form substituted amides is a straightforward and widely applicable transformation. This can be readily achieved by reacting the aniline (B41778) with an acylating agent, such as an acid chloride or an acid anhydride, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to scavenge the acid byproduct.

A specific example of this type of reaction is the synthesis of N-(2-chloroacetyl)-3-chloro-4-fluoroaniline. In this procedure, 3-chloro-4-fluoroaniline is treated with 2-chloroacetyl chloride in toluene (B28343) with pyridine as the base, resulting in an 88% yield of the corresponding amide. prepchem.com A similar reaction with this compound would be expected to proceed with comparable efficiency.

| Starting Material | Reagents | Solvent | Yield |

|---|---|---|---|

| 3-Chloro-4-fluoroaniline | 2-Chloroacetyl chloride, Pyridine | Toluene | 88% |

Modern amidation methods that avoid the use of acid chlorides are also available. For instance, the direct condensation of carboxylic acids with amines can be mediated by various coupling agents. One such method utilizes titanium tetrachloride (TiCl4) in pyridine to promote the amidation of a wide range of substrates in high yields. google.com Another approach involves the in situ generation of phosphonium (B103445) salts from N-chlorophthalimide and triphenylphosphine, which act as activating agents for the carboxylic acid. organic-chemistry.orggoogle.com These methods offer milder reaction conditions and broader functional group tolerance.

Modifications of the Aromatic Ring System

The substituted benzene ring of this compound presents opportunities for further functionalization through electrophilic substitution reactions, leading to poly-functionalized derivatives.

Regioselective Substitution Strategies for Poly-Functionalized Anilines

The regioselectivity of electrophilic aromatic substitution on this compound is primarily governed by the directing effects of the existing substituents. The N-methylamino group is a powerful activating group and an ortho, para-director. oneonta.edu The chloro and fluoro groups are deactivating but also ortho, para-directing. oneonta.edulibretexts.org In a competition between these groups, the strongly activating N-methylamino group will dictate the position of the incoming electrophile.

The positions ortho to the N-methylamino group are C2 and C6, and the para position is C4. Since the C4 position is already substituted with a fluorine atom, electrophilic attack will be directed to the C2 and C6 positions. The chlorine atom at C3 will sterically hinder attack at C2 to some extent, and the fluorine atom at C4 will have a similar effect on C5 (which is meta to the amino group and thus disfavored). Therefore, electrophilic substitution is most likely to occur at the C6 position, and to a lesser extent at the C2 position.

For example, halogenation of this compound with a reagent like bromine (Br2) in a suitable solvent would be expected to yield primarily 2-bromo-5-chloro-4-fluoro-N-methylaniline and/or 6-bromo-3-chloro-4-fluoro-N-methylaniline. The precise ratio of these isomers would depend on the specific reaction conditions.

Synthesis of Poly-Halogenated Analogues

The synthesis of poly-halogenated analogues of this compound can be achieved through the electrophilic halogenation of an appropriately substituted precursor. While the direct synthesis of such compounds from this compound itself is not explicitly detailed in the available literature, the existence of compounds like 4-bromo-3-chloro-2-fluoro-N-methylaniline suggests that such transformations are feasible.

The synthesis of 4-bromo-3-chloro-2-fluoro-N-methylaniline likely proceeds through a multi-step sequence. A plausible route could involve the bromination of a suitable aniline precursor, followed by other functional group manipulations. For example, the synthesis of 4-bromo-2-methylaniline (B145978) has been achieved by the bromination of N-(2-methylphenyl)acetamide followed by hydrolysis. google.com A similar strategy could be envisioned for the synthesis of poly-halogenated derivatives of this compound.

The synthesis of various other halogenated anilines, such as 4-bromo-2-fluoro-N-methylaniline chemicalbook.com, 4-bromo-3-chloro-2-methylaniline (B1277023) oakwoodchemical.com, and 2-chloro-4-fluoro-3-methylaniline (B1590439) prepchem.com, has been reported, further indicating that the synthesis of poly-halogenated analogues of the target compound is a viable area of chemical exploration.

| Compound Name | Reference |

|---|---|

| 4-bromo-3-chloro-2-fluoro-N-methylaniline | prepchem.com |

| 4-bromo-2-fluoro-N-methylaniline | chemicalbook.com |

| 4-bromo-3-chloro-2-methylaniline | oakwoodchemical.com |

| 2-chloro-4-fluoro-3-methylaniline | prepchem.com |

Comparative Reactivity Studies of Related Halogenated N-Methylanilines

The chemical behavior of halogenated N-methylanilines is intricately governed by the electronic and steric properties of the substituents on the aromatic ring. The interplay between the electron-donating N-methylamino group and the electron-withdrawing halogen atoms dictates the molecule's reactivity, particularly in electrophilic and nucleophilic aromatic substitution reactions.

Positional Isomer Effects on Chemical Reactivity

The location of halogen substituents relative to the N-methylamino group profoundly impacts the chemical reactivity of the aniline ring. The N-methylamino group (-NHCH₃) is a potent activating group and directs incoming electrophiles to the ortho and para positions due to its ability to donate electron density to the ring through resonance. openstax.orgncert.nic.in Conversely, halogens are deactivating groups due to their strong electron-withdrawing inductive effect, which outweighs their weaker electron-donating resonance effect. openstax.orglibretexts.org Despite being deactivators, halogens also direct electrophilic substitution to the ortho and para positions. libretexts.orglibretexts.org

When these competing effects are present in a single molecule, such as in isomers of chloro-fluoro-N-methylaniline, the regiochemical outcome of a reaction is determined by the synergy or antagonism of their directing influences. In the case of this compound, the primary positions for electrophilic attack are C2 and C6, which are ortho to the strongly activating N-methylamino group. However, the C2 position is sterically hindered by the adjacent chlorine atom and the N-methyl group, making the C6 position the more likely site for substitution.

The reactivity of different positional isomers varies significantly. For example, in an isomer like 2-chloro-4-fluoro-N-methylaniline, the activating -NHCH₃ group would still direct to its ortho and para positions (C3, C5, and C6). However, the electronic landscape and steric hindrances are different, leading to altered reactivity and product distribution compared to the 3-chloro-4-fluoro isomer.

In nitration reactions, which are typically carried out in strong acidic conditions, the amino group can be protonated to form an anilinium ion (-NH₂CH₃⁺). learncbse.in This protonated group is strongly deactivating and a meta-director. learncbse.in Therefore, the reaction conditions can dramatically alter the positional reactivity, potentially leading to a mixture of products, including a substantial amount of the meta-substituted derivative. learncbse.in

The table below illustrates the predicted directing effects on electrophilic aromatic substitution for different hypothetical positional isomers of chloro-fluoro-N-methylaniline, highlighting the most activated positions for an incoming electrophile (E⁺).

| Compound Name | Structure | Activating Group (-NHCH₃) Directing Effect | Halogen Directing Effects | Predicted Major E⁺ Substitution Site(s) | Rationale |

| This compound |  | ortho (C2, C6), para (C4 - blocked) | Cl: ortho (C2, C4-blocked), para (C6); F: ortho (C3, C5), para (C1-blocked) | C6 | The C6 position is ortho to the highly activating -NHCH₃ group and para to the Cl atom, making it the most electronically enriched and accessible site. The C2 position is sterically hindered. |

| 2-Chloro-4-fluoro-N-methylaniline |  | ortho (C6), para (C4 - blocked) | Cl: ortho (C1-blocked, C3), para (C5); F: ortho (C3, C5), para (C1-blocked) | C6, C5 | The C6 position is ortho to the activating -NHCH₃ group. The C5 position is activated by both halogens (para to Cl, ortho to F) and less hindered. |

| 4-Chloro-3-fluoro-N-methylaniline |  | ortho (C2, C6), para (C4 - blocked) | Cl: ortho (C3, C5), para (C1-blocked); F: ortho (C2, C4-blocked), para (C6) | C2, C6 | Both C2 and C6 positions are activated by the -NHCH₃ and the fluorine atom (ortho and para respectively), leading to high reactivity at these sites. |

Influence of Different Halogen Substituents on Reaction Outcomes

The identity of the halogen substituent—fluorine, chlorine, bromine, or iodine—has a critical influence on the reactivity of the aniline ring. This influence stems from the distinct electronegativity, atomic size, and ability of each halogen to participate in resonance.

The order of reactivity for halogen-substituted benzenes in electrophilic substitution is: F > Cl > Br > I libretexts.orglibretexts.org

In nucleophilic aromatic substitution (SNAr) reactions, the role of the halogen is twofold: it activates the ring towards nucleophilic attack and can act as the leaving group. The strong electron-withdrawing nature of halogens facilitates the initial attack by the nucleophile. Kinetic studies on the reaction of N-methylaniline with various 1-halo-2,4-dinitrobenzenes show that the fluoro-substituted compound is significantly more reactive than the chloro- or bromo-substituted ones. This enhanced reactivity is because the rate-determining step is the formation of the Meisenheimer complex, which is stabilized by the powerful inductive effect of the fluorine atom.

A study on the reaction of aniline and N-methylaniline with various electrophiles provided kinetic data that underscores these principles. The reaction of N-methylaniline with 2,4-dinitrofluorobenzene was found to be sensitive to base catalysis, whereas reactions with the corresponding chlorine and bromine compounds were not, indicating different mechanistic nuances based on the halogen present. researchgate.net The steric hindrance from the N-methyl group, compared to the primary -NH₂ group of aniline, also plays a significant role, generally reducing the rate of reaction. researchgate.net

The following table summarizes the relative reactivity of different halogens in key aromatic substitution reactions relevant to halogenated N-methylanilines.

| Reaction Type | Role of Halogen | General Reactivity Trend | Rationale |

| Electrophilic Aromatic Substitution | Deactivating Substituent | F > Cl > Br > I (Least deactivating > Most deactivating) | The deactivating inductive effect is partially offset by a resonance effect, which is most effective for fluorine due to better orbital overlap. libretexts.orglibretexts.org |

| Nucleophilic Aromatic Substitution (SNAr) | Activating Group & Leaving Group | F > Cl > Br > I (as an activating group) | The rate-determining step is typically the nucleophilic attack, which is accelerated by the strong electron-withdrawing inductive effect of the halogen. Fluorine's effect is the strongest. researchgate.net |

Advanced Analytical and Purification Methodologies

Chromatographic Techniques for Separation and Purity Assessment

Modern chromatographic techniques, particularly when coupled with highly sensitive and specific detectors, are indispensable for the analysis of halogenated anilines. These hyphenated systems offer unparalleled capabilities in resolving complex mixtures and identifying components with a high degree of confidence.

High-Performance Liquid Chromatography (HPLC) Coupled with Mass Spectrometry (MS/MS)

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, separating compounds based on their differential partitioning between a stationary phase and a mobile phase. When coupled with tandem mass spectrometry (MS/MS), it becomes a formidable tool for both quantification and structural identification.

In a detailed metabolic study of the closely related 3-chloro-4-fluoroaniline (B193440), HPLC-MS/MS was instrumental in identifying numerous metabolites. nih.gov This technique involves the separation of compounds by HPLC, followed by ionization and initial mass selection (MS1), fragmentation of the selected ion, and analysis of the resulting fragments (MS2). This process provides a unique fragmentation pattern, or "fingerprint," for the molecule.

For 3-Chloro-4-fluoro-N-methylaniline, this method would be applied as follows:

Separation: A reversed-phase HPLC column (e.g., C18) would likely be used with a mobile phase consisting of a water/acetonitrile or water/methanol (B129727) gradient.

Detection: The compound would be ionized, typically using electrospray ionization (ESI), to form a protonated molecule [M+H]⁺. For this compound (molecular weight ~159.58 g/mol ), the primary ion observed would be at m/z 160.03. uni.lu

Fragmentation (MS/MS): This parent ion (m/z 160.03) would be selected and fragmented to produce daughter ions, which could correspond to the loss of the methyl group, chlorine, or other characteristic fragments, confirming the compound's identity.